An In-Depth Technical Guide to the Physicochemical Characteristics of 3,3-Difluoro-1-methylcyclobutanamine HCl
An In-Depth Technical Guide to the Physicochemical Characteristics of 3,3-Difluoro-1-methylcyclobutanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical characteristics of 3,3-Difluoro-1-methylcyclobutanamine hydrochloride (CAS: 1408076-03-8). This valuable building block is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics. The strategic incorporation of the gem-difluoro-1-methylcyclobutane moiety can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making a thorough understanding of its intrinsic properties essential for rational drug design.
Chemical Identity and Molecular Structure
3,3-Difluoro-1-methylcyclobutanamine HCl is the hydrochloride salt of a synthetically derived small molecule. The presence of the gem-dinal fluorine atoms on the cyclobutane ring introduces unique electronic properties, while the tertiary amine provides a key point for molecular elaboration.
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Figure 1: Chemical structure of 3,3-Difluoro-1-methylcyclobutanamine HCl.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1408076-03-8 | [1] |
| Molecular Formula | C₅H₁₀ClF₂N | [2] |
| Molecular Weight | 157.59 g/mol | [2] |
| Synonyms | 3,3-difluoro-1-methylcyclobutan-1-amine hydrochloride, (3,3-difluoro-1-methyl-cyclobutyl)ammonia | [1][3] |
Physicochemical Properties: Experimental and Predicted Data
A comprehensive understanding of a molecule's physicochemical properties is paramount for predicting its behavior in biological systems. While experimental data for this specific compound is limited in publicly accessible literature, we can compile available information and supplement it with well-established predictive models.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method | Source |
| Physical State | Solid | Visual Inspection | [4] |
| Melting Point | Data not available | Experimental | - |
| Solubility | Data not available | Experimental | - |
| pKa | Data not available | Experimental | - |
| Predicted XLogP | 1.4 | Computational | [5] |
| Mass Spectrometry | m/z = 483.1 (M-H)⁻ (for a derivative) | LC-MS (ESIneg) | [6] |
Lipophilicity (logP)
The predicted XLogP of 1.4 suggests that 3,3-Difluoro-1-methylcyclobutanamine possesses moderate lipophilicity. The introduction of fluorine atoms generally increases lipophilicity; however, the gem-difluoro motif on a small, strained ring can also influence conformation and polarity in complex ways. This moderate lipophilicity is often a desirable trait in drug candidates, balancing membrane permeability with aqueous solubility.
Basicity (pKa)
The pKa of the tertiary amine is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for ionic interactions with biological targets. While an experimental pKa for this specific compound is not available, the presence of the electron-withdrawing gem-difluoro group is expected to lower the basicity of the amine compared to its non-fluorinated analog. This is a known effect of fluorine substitution in aliphatic amines.[7]
Solubility
The hydrochloride salt form is intended to enhance aqueous solubility. However, the overall solubility will be a balance between the salt's ionic character and the lipophilicity of the difluoro-methyl-cyclobutane core. Experimental determination of solubility in various biorelevant media is crucial for formulation development.
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
Mass Spectrometry
A patent application reports the use of 3,3-Difluoro-1-methylcyclobutanamine hydrochloride in the synthesis of a larger molecule. The final product was analyzed by LC-MS, providing an m/z value of 483.1 in negative ion mode (ESIneg) for the derivative.[6] This confirms the incorporation of the difluoro-methylcyclobutanamine moiety into the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H, ¹³C, and ¹⁹F NMR data are not currently available in the public domain for this specific compound. However, based on the structure, the following characteristic signals would be expected:
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¹H NMR: Signals corresponding to the methyl group protons and the methylene protons of the cyclobutane ring. The protons on the carbons adjacent to the CF₂ group would likely show coupling to the fluorine atoms.
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¹³C NMR: Resonances for the methyl carbon, the two methylene carbons, the quaternary carbon attached to the amine, and the carbon bearing the two fluorine atoms. The latter would appear as a triplet due to one-bond C-F coupling.
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¹⁹F NMR: A single resonance for the two equivalent fluorine atoms, which would likely be a complex multiplet due to coupling with the adjacent methylene protons.
Experimental Protocols for Physicochemical Characterization
For researchers requiring precise experimental data, the following established protocols are recommended.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.
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Figure 2: Workflow for shake-flask solubility determination.
Methodology:
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Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
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Sample Preparation: Add an excess amount of 3,3-Difluoro-1-methylcyclobutanamine HCl to a vial containing a known volume of each buffer.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
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Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
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Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Determination of pKa by Potentiometric Titration
This method allows for the direct measurement of the ionization constant of the amine.
Methodology:
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Sample Preparation: Prepare a solution of 3,3-Difluoro-1-methylcyclobutanamine HCl of known concentration in deionized water.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH electrode.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Applications in Drug Discovery and Medicinal Chemistry
The 3,3-difluorocyclobutane motif is increasingly utilized in drug design as a bioisosteric replacement for other groups, such as gem-dimethyl or carbonyl groups. The introduction of gem-dinal fluorine atoms can confer several advantageous properties:
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Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
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Modulation of pKa: As discussed, the electron-withdrawing nature of fluorine can fine-tune the basicity of nearby functional groups, which can be critical for optimizing target binding and pharmacokinetic properties.
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Conformational Control: The rigid cyclobutane ring can lock in a specific conformation, which may be favorable for binding to a biological target.
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Improved Permeability: In some cases, the introduction of fluorine can enhance membrane permeability.
A patent has disclosed the use of 3,3-Difluoro-1-methylcyclobutanamine hydrochloride as a key intermediate in the synthesis of 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides.[8] While the specific biological target of these compounds is not detailed in the provided excerpt, naphthyridine derivatives are a well-known class of kinase inhibitors. This suggests that 3,3-Difluoro-1-methylcyclobutanamine HCl is a valuable building block for the synthesis of novel kinase inhibitors.
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Figure 3: Synthetic application of 3,3-Difluoro-1-methylcyclobutanamine HCl.
Conclusion
3,3-Difluoro-1-methylcyclobutanamine HCl is a promising building block for medicinal chemistry, offering a unique combination of a rigid scaffold, a modifiable amine handle, and the advantageous properties conferred by gem-dinal fluorination. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a solid foundation of its known and predicted characteristics, along with established protocols for its further investigation. As the demand for novel, metabolically robust, and potent drug candidates continues to grow, the strategic use of fluorinated building blocks like 3,3-Difluoro-1-methylcyclobutanamine HCl will undoubtedly play an increasingly important role in the future of drug discovery.
References
Sources
- 1. chembk.com [chembk.com]
- 2. 1523606-39-4 | 3,3-Difluoro-1-methylcyclobutanamine hydrochloride - AiFChem [aifchem.com]
- 3. (3,3-difluoro-1-methyl-cyclobutyl)ammonia | CAS:1408076-03-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. 3,3-Difluoro-1-methylcyclobutane-1-methamine hydrochloride Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1523606-30-5 [sigmaaldrich.com]
- 5. PubChemLite - 3,3-difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride (C7H11F2N) [pubchemlite.lcsb.uni.lu]
- 6. data.epo.org [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. CA3030204A1 - 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides and use thereof - Google Patents [patents.google.com]

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